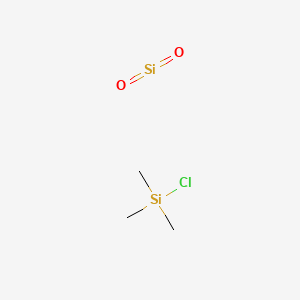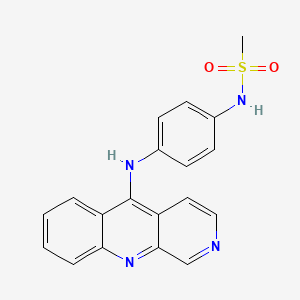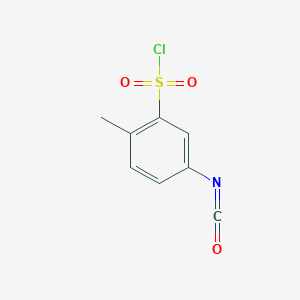
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a cyclic framework
Vorbereitungsmethoden
The synthesis of 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the cyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it valuable in various industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism by which 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone exerts its effects involves its interaction with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone can be compared with other similar compounds, such as:
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone: This compound has oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone: Another similar compound with a different arrangement of oxygen atoms, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
74190-60-6 |
|---|---|
Molekularformel |
C18H28O4S4 |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
1,4,12,15-tetrathiacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
InChI-Schlüssel |
VKFXDBVKVLHVLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)SCCSC(=O)CCCCCC(=O)SCCSC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
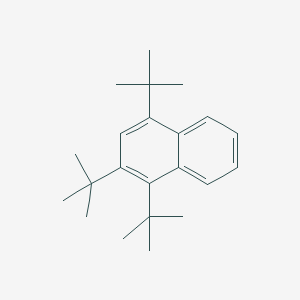
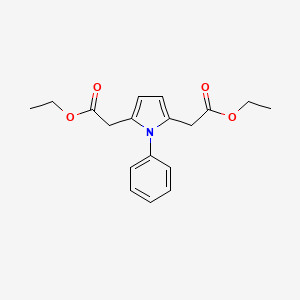
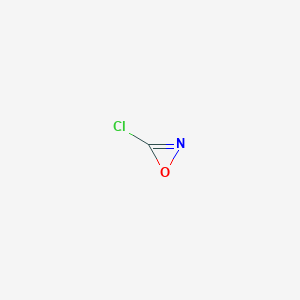
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
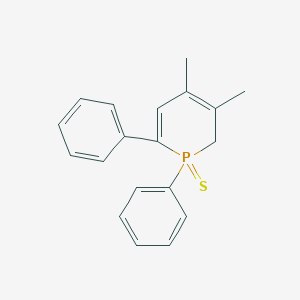
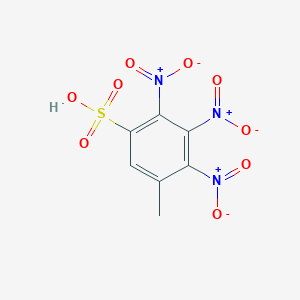
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
